molecular formula C17H15N5S B483311 N,N-dimethyl-N-[4-(6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)phenyl]amine CAS No. 879579-11-0

N,N-dimethyl-N-[4-(6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)phenyl]amine

Cat. No.: B483311
CAS No.: 879579-11-0
M. Wt: 321.4g/mol
InChI Key: CYGPJBXFQQGMCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-N-[4-(6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)phenyl]amine is a heterocyclic compound that combines the structural features of triazole and thiadiazole. These heterocyclic compounds are known for their extensive therapeutic uses and are often exploited in drug design and development due to their ability to interact with various biological targets .

Preparation Methods

The synthesis of N,N-dimethyl-N-[4-(6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)phenyl]amine typically involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with appropriate reagents under specific conditions. One common method includes refluxing the reactants in ethanol in the presence of a catalytic amount of piperidine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

N,N-dimethyl-N-[4-(6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)phenyl]amine can undergo various chemical reactions, including:

Scientific Research Applications

N,N-dimethyl-N-[4-(6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)phenyl]amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-dimethyl-N-[4-(6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)phenyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, leading to its biological effects .

Comparison with Similar Compounds

N,N-dimethyl-N-[4-(6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)phenyl]amine is unique due to its specific combination of triazole and thiadiazole rings. Similar compounds include:

These compounds share structural similarities but differ in their specific substituents and biological activities.

Properties

CAS No.

879579-11-0

Molecular Formula

C17H15N5S

Molecular Weight

321.4g/mol

IUPAC Name

N,N-dimethyl-4-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)aniline

InChI

InChI=1S/C17H15N5S/c1-21(2)14-10-8-12(9-11-14)15-18-19-17-22(15)20-16(23-17)13-6-4-3-5-7-13/h3-11H,1-2H3

InChI Key

CYGPJBXFQQGMCQ-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=CC=C4

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=CC=C4

Origin of Product

United States

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